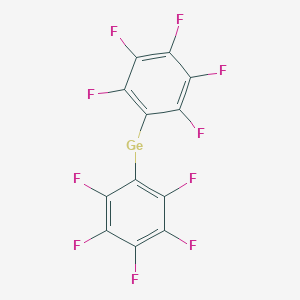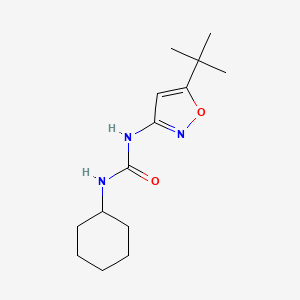
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea is a chemical compound that belongs to the class of urea derivatives It features a unique structure with a tert-butyl group attached to an oxazole ring, which is further connected to a cyclohexylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted oxazole or urea derivatives.
科学的研究の応用
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclohexylurea is unique due to its specific combination of the oxazole ring and the cyclohexylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
55807-71-1 |
|---|---|
分子式 |
C14H23N3O2 |
分子量 |
265.35 g/mol |
IUPAC名 |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclohexylurea |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H2,15,16,17,18) |
InChIキー |
LEFQQXPZPJTQTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



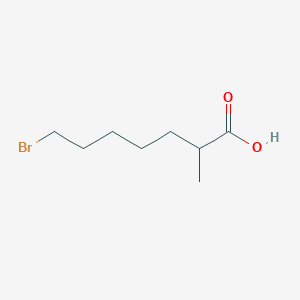
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
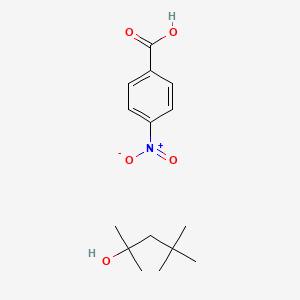
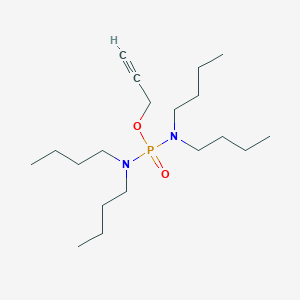
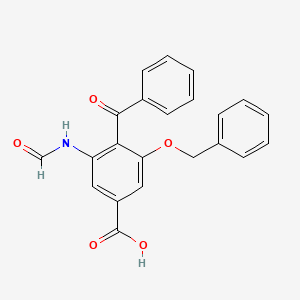
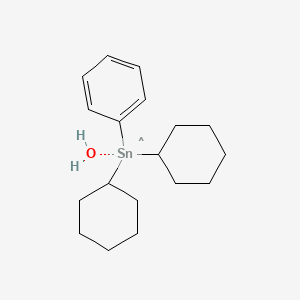
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

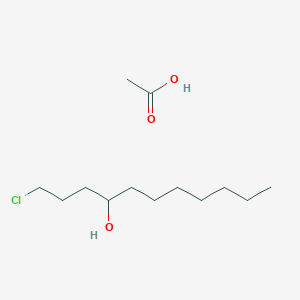
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
